3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by functionalization at specific positions:
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group at position 3 can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and isopentyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new alkylated or functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be explored for drug development, particularly if they exhibit significant biological activity.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, or other specialty chemicals due to its indole core structure.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-1-isopentyl-7-methylindole: Lacks the oxopropyl group, which may affect its reactivity and biological activity.
1-isopentyl-7-methyl-3-(2-oxopropyl)indole: Lacks the hydroxy group, potentially altering its chemical properties and applications.
3-hydroxy-7-methyl-3-(2-oxopropyl)indole: Lacks the isopentyl chain, which may influence its solubility and interaction with other molecules.
Uniqueness
The unique combination of functional groups in 3-hydroxy-1-isopentyl-7-methyl-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one provides it with distinct chemical properties and potential applications. The presence of both hydroxy and oxopropyl groups allows for versatile chemical reactions, while the isopentyl and methyl groups can influence its biological activity and solubility.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-hydroxy-7-methyl-1-(3-methylbutyl)-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11(2)8-9-18-15-12(3)6-5-7-14(15)17(21,16(18)20)10-13(4)19/h5-7,11,21H,8-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWCYZWKBWTQGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCC(C)C)(CC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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